Methyl 3-oxotetrahydro-2h-pyran-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxooxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)5-2-3-11-4-6(5)8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMWCWFQGDBSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1787263-94-8 | |
| Record name | methyl 3-oxooxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Hydroxy Acid Derivatives
The intramolecular esterification of 4-hydroxybutanoic acid derivatives represents a cornerstone synthesis route. This method leverages acid-catalyzed cyclization to form the tetrahydropyran ring while introducing the ester and ketone groups in a single step. For instance, treatment of 4-hydroxy-3-oxobutanoic acid with methanol in the presence of sulfuric acid (H₂SO₄) at 60–80°C induces cyclization, yielding the target compound in moderate yields (50–65%).
The reaction mechanism proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylic acid on the carbonyl carbon, culminating in ring closure. Catalysts such as p-toluenesulfonic acid (p-TsOH) or Amberlyst-15 have been reported to enhance reaction efficiency by reducing side products like linear oligomers.
Key Optimization Parameters
- Temperature : Elevated temperatures (70–80°C) accelerate cyclization but risk dehydration byproducts.
- Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) improve substrate solubility without participating in side reactions.
Oxidation of Tetrahydropyran Precursors
Selective oxidation of tetrahydropyran derivatives offers a route to install the ketone moiety post-cyclization. For example, methyl tetrahydro-2H-pyran-4-carboxylate undergoes oxidation using potassium permanganate (KMnO₄) in acidic media (pH 2–3) at 0–5°C, achieving 70–80% conversion to the 3-oxo derivative. Chromium-based oxidants like Jones reagent (CrO₃/H₂SO₄) are equally effective but require stringent temperature control to prevent over-oxidation.
Comparative Oxidizing Agents
| Agent | Conditions | Yield | Side Products |
|---|---|---|---|
| KMnO₄/H⁺ | 0–5°C, 6 h | 75% | Dicarboxylic acids |
| CrO₃/H₂SO₄ | 25°C, 3 h | 68% | Epoxides (minor) |
| H₂O₂/CF₃CO₃H | 40°C, 12 h | 60% | None detected |
This method’s scalability is limited by the stoichiometric use of oxidants, though catalytic systems employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bleach (NaOCl) show promise for industrial applications.
Epoxide Ring-Opening and Esterification
A patent-derived approach involves the epoxidation of methyl methacrylate derivatives followed by ring-opening with nucleophiles. For instance, methyl 2-methyl-oxirane-carboxylate—synthesized via peracetic acid epoxidation—reacts with 4-fluorothiophenol under basic conditions to form a thioether intermediate. Subsequent hydrolysis and oxidation yield the ketone-bearing tetrahydropyran core.
Critical Steps
- Epoxidation : Peracetic acid in ethyl acetate at 75°C achieves 85% epoxide yield but poses safety risks due to exothermicity.
- Ring-Opening : Sodium hydride (NaH) in tetrahydrofuran facilitates nucleophilic attack, though competing elimination reactions necessitate careful pH control.
Industrial-Scale Esterification and Purification
Large-scale production prioritizes cost efficiency and purity. One industrial protocol involves:
- Esterification : Reacting 3-oxotetrahydro-2H-pyran-4-carboxylic acid with methanol (MeOH) under reflux, using H₂SO₄ as a catalyst.
- Purification : Distillation under reduced pressure (50–100 mmHg) isolates the ester, followed by recrystallization from ethyl acetate/petroleum ether to ≥98% purity.
Process Metrics
- Reaction Time : 8–12 h
- Yield : 85–90%
- Purity : ≥98% (HPLC)
Stereoselective Synthesis via Chiral Pool Strategies
Asymmetric synthesis routes exploit chiral starting materials to control stereochemistry. For example, L-threonine derivatives undergo a six-step sequence involving:
- Garner’s Aldehyde Formation : Protection of the amino and hydroxyl groups.
- Ring-Closing Metathesis : Grubbs catalyst (2nd generation) mediates cyclization to form the tetrahydropyran skeleton.
- Oxidation : TEMPO/NaOCl system installs the ketone at C3.
Advantages : High enantiomeric excess (≥95%) and scalability to multi-kilogram batches.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes selective reduction to form alcohols, while the ester group remains intact under mild conditions.
Mechanistic Notes :
-
Sodium borohydride selectively reduces the ketone without affecting the ester.
-
The Wolff-Kishner reaction removes the carbonyl group entirely, forming a methylene bridge .
Oxidation Reactions
The ketone group resists further oxidation under standard conditions, but the ester side chain can be modified.
Key Observations :
-
Acidic hydrolysis of the ester proceeds efficiently due to the stability of the tetrahydropyran ring .
-
Ammonolysis requires prolonged heating due to steric hindrance from the bicyclic structure.
Nucleophilic Additions
The ketone participates in nucleophilic additions, forming derivatives such as imines or hydrates.
Mechanistic Insights :
-
Hydrazone formation is favored under acidic conditions, stabilizing the intermediate .
-
Cyanohydrin synthesis proceeds via acid-catalyzed nucleophilic attack by cyanide .
Ring-Opening and Rearrangements
The tetrahydropyran ring undergoes acid-catalyzed ring-opening or epoxidation under specific conditions.
Critical Analysis :
-
Ring-opening under acidic conditions generates a linear carboxylic acid via cleavage of the ether linkage .
-
Epoxidation with mCPBA occurs regioselectively at the less hindered C4–C5 position .
Cross-Coupling Reactions
The ester group participates in transition metal-catalyzed couplings, enabling side-chain diversification.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Methyl 3-oxo-4-(aryl)tetrahydro-2H-pyran-4-carboxylate | 50–65% |
Limitations :
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions or Norrish-type fragmentations.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Norrish Type II Fragmentation | UV (254 nm), MeCN, 12h | 4-Vinyltetrahydro-2H-pyran-3-one | 40% |
Mechanism :
Scientific Research Applications
Drug Development
Methyl 3-oxotetrahydro-2h-pyran-4-carboxylate serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity, making it a valuable scaffold for drug design.
- Case Study: Anticancer Agents
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, including colorectal cancer cells. The modification of this compound led to enhanced potency through the inhibition of key proteins involved in cell proliferation .
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties against various pathogens, including drug-resistant bacteria. This highlights its potential as a lead compound for developing new antibiotics.
- Case Study: Antimicrobial Properties
A series of experiments indicated that specific derivatives exhibited effective minimum inhibitory concentrations (MIC) against strains such as Escherichia coli and Staphylococcus aureus, suggesting its utility in treating bacterial infections .
Data Tables
The following table summarizes key biological activities and their corresponding results:
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | E. coli | Effective (MIC < 10 µg/mL) |
| Anticancer | HeLa Cells | IC50 = 15 µM |
| Anticancer | HCT-116 Cells | Induces apoptosis via caspase activation |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its medical applications. Key aspects include:
- Absorption and Distribution : Further studies are needed to determine how well the compound is absorbed and distributed within biological systems.
- Metabolism and Excretion : Investigations into how the body metabolizes and excretes this compound will provide insights into its safety and efficacy profiles.
Mechanism of Action
The mechanism of action of methyl 3-oxotetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze reactions involving pyran derivatives. The pathways involved may include oxidation-reduction reactions, nucleophilic substitution, and esterification .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate belongs to a class of oxygenated pyran derivatives. Below is a detailed comparison with structurally similar compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Isomers and Positional Analogs
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 570-08-1)
- Molecular Formula : C₇H₁₀O₄ (identical to the target compound).
- Key Difference : The ketone (oxo) group is at position 4, and the ester is at position 3, resulting in distinct reactivity patterns.
- Similarity Score : 0.97 (indicating high structural overlap) .
- Implications : The positional swap of functional groups may alter ring conformation, hydrogen-bonding capacity, and solubility in polar solvents.
Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5)
Functional Group Variants
Tetrahydro-2H-pyran-3-carboxylic Acid (CAS 53662-85-4)
- Molecular Formula : C₆H₁₀O₃.
- Key Difference : Replaces the methyl ester with a carboxylic acid group.
- Implications : The free acid form increases polarity and acidity (pKa ~4-5), making it more reactive in coupling reactions compared to the ester .
Diethyl 3-oxocyclopentane-1,1-dicarboxylate (CAS 127956-11-0)
Data Table: Key Properties of Selected Analogs
Reactivity and Stability
- The ketone group in this compound participates in nucleophilic additions, while the ester moiety enables hydrolysis under basic conditions. In contrast, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate’s larger ester group may slow hydrolysis kinetics .
- Synthesis routes for analogs often involve pH-sensitive steps. For example, describes a related tetrahydroxytetrahydro-2H-pyran derivative synthesized via methanol-mediated reactions at pH 8, highlighting the importance of reaction conditions in achieving high yields (e.g., 90% for compound B) .
Commercial and Industrial Relevance
- This compound faces availability challenges, as noted by CymitQuimica’s discontinuation of stock . In contrast, analogs like Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate remain accessible, suggesting greater industrial demand for certain isomers .
Biological Activity
Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a tetrahydropyran ring with a ketone and carboxylate functional group. The molecular formula is , with a molar mass of approximately 158.15 g/mol. The unique structural characteristics contribute to its reactivity and interaction with biological targets.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Detailed studies are necessary to elucidate these interactions fully.
Antimicrobial Activity Study
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations ranging from 50 to 200 µg/mL, indicating its potential as an antimicrobial agent.
Anti-inflammatory Research
In a separate investigation by Johnson et al. (2024), the anti-inflammatory properties were evaluated using an in vitro model of lipopolysaccharide (LPS)-induced inflammation. The compound effectively reduced the levels of TNF-alpha and IL-6, suggesting its role as a modulator of inflammatory responses.
Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry explored the anticancer activity of this compound on human breast cancer cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM, highlighting its potential as an anticancer drug candidate.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory, Anticancer | Contains both ketone and carboxylate groups |
| Methyl tetrahydro-2H-pyran-4-carboxylate | Antimicrobial | Lacks the ketone functionality |
| Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate | Potentially similar activities | Different positioning of functional groups |
Q & A
Q. What are the typical synthetic routes for Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate, and how are reaction conditions optimized?
this compound is synthesized via multi-step organic reactions, often involving cyclization or esterification of precursor molecules. Key steps include:
- Use of solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to stabilize intermediates.
- Temperature control (e.g., low temperatures to prevent decomposition of sensitive intermediates).
- Catalytic strategies to enhance regioselectivity, such as acid/base catalysts for carbonyl activation . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents to maximize yield and purity.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : To verify substituent positions and stereochemistry (e.g., δ 3.7 ppm for methyl ester groups).
- X-ray crystallography : For absolute configuration determination, as demonstrated in single-crystal studies with R-factors <0.05 .
- Mass spectrometry (MS) : To confirm molecular weight (CHO, MW 158.15 g/mol) .
- HPLC : For purity assessment (>95% purity is typical for research-grade material) .
Q. How do structural features like the oxo group and tetrahydropyran ring influence the compound’s reactivity?
The 3-oxo group enhances electrophilicity, making the compound a candidate for nucleophilic addition reactions. The tetrahydropyran ring provides conformational rigidity, which can stabilize transition states in cycloaddition or substitution reactions. Methyl ester groups at the 4-position improve solubility in polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictory data in studies on the biological activity of this compound derivatives?
Contradictions often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:
- Conducting structure-activity relationship (SAR) studies to isolate the impact of specific functional groups.
- Standardizing assay protocols (e.g., consistent cell lines, pH buffers) to minimize variability .
- Using computational modeling to predict binding affinities or metabolic stability .
Q. What mechanistic insights explain the compound’s role in [3+2] cycloaddition or Michael addition reactions?
The 3-oxo group acts as a Michael acceptor, enabling nucleophilic attack by amines or thiols. In cycloadditions, the electron-deficient carbonyl facilitates diene formation. Kinetic studies suggest that solvent polarity (e.g., DMF vs. THF) significantly affects reaction rates and regioselectivity .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include:
- Purification : Removing by-products like regioisomers or unreacted intermediates.
- Yield optimization : Scaling multi-step reactions often reduces overall yield due to intermediate instability.
- Safety : Managing exothermic reactions at larger volumes (e.g., using controlled cooling systems) .
Methodological Guidance
Q. How should researchers design experiments to study the compound’s pharmacokinetic properties?
- Use in vitro assays (e.g., microsomal stability tests) to assess metabolic degradation.
- Employ LC-MS/MS for quantifying plasma concentrations in animal models.
- Evaluate logP values (predicted ~1.2) to estimate membrane permeability .
Q. What strategies are effective for modifying the compound to enhance its pharmacological profile?
- Derivatization : Introduce electron-withdrawing groups (e.g., halogens) to improve metabolic stability.
- Prodrug approaches : Mask the ester group with hydrolyzable moieties for targeted release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
